1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one
Description
This compound features a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group at the 3-position and a 1H-indol-3-ylsulfanyl ethanone moiety. The pyrimidine ring may contribute to hydrogen bonding or π-π stacking interactions, while the indole sulfanyl group could enhance binding affinity to hydrophobic pockets in biological targets . However, the evidence provided lacks direct studies on this compound, necessitating inferences from structurally analogous molecules.
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-10-20(24-15(2)23-14)27-16-6-5-9-25(12-16)21(26)13-28-19-11-22-18-8-4-3-7-17(18)19/h3-4,7-8,10-11,16,22H,5-6,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINKDSVRGWULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one , identified by its CAS number 2034277-69-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.5 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and an indole sulfanyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 2034277-69-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one exhibit significant anticancer properties. For instance, analogues have shown potent cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the indole and piperidine rings can enhance antiproliferative activity .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest it may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. This characteristic is crucial for drug development as it may lead to therapeutic applications in treating metabolic disorders or cancers.
Neuroprotective Effects
There is emerging evidence that compounds containing similar structural motifs may exhibit neuroprotective effects. The interaction with neuroreceptors could lead to protective outcomes against neurodegenerative diseases. Studies involving related compounds have shown promise in inhibiting monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .
Study on Anticancer Properties
In a recent study published in MDPI, several thiazole-integrated compounds were tested for their cytotoxic effects on cancer cell lines. Among these, a compound structurally related to 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one demonstrated significant growth inhibition. The IC50 values were comparable to those of established anticancer drugs like doxorubicin .
Enzyme Interaction Studies
Research into the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit MAO A and B. The binding affinity and interaction modes were elucidated through crystallography studies, indicating that structural modifications could enhance selectivity and efficacy against specific targets .
Scientific Research Applications
Pharmacological Potential
The compound has shown promise as an enzyme inhibitor and may interact with specific receptors in biological systems. Initial studies suggest it could modulate biochemical pathways, which is critical for drug development.
Enzyme Inhibition
Research indicates that derivatives of this compound may inhibit key enzymes involved in inflammatory pathways. For instance, compounds structurally related to it have demonstrated inhibition of microsomal prostaglandin E synthase (mPGES)-1, which is significant in the synthesis of pro-inflammatory mediators.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For example:
- In vitro Studies : Research on pyrimidine derivatives indicated significant inhibition of cell proliferation and migration in cancer cell lines such as A431 vulvar epidermal carcinoma cells. These findings suggest that the compound may serve as a therapeutic agent in cancer treatment.
Antimicrobial Properties
Preliminary investigations have shown that similar compounds exhibit antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL, indicating moderate to good efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Evidence suggests that this compound can reduce the production of pro-inflammatory cytokines in stimulated human blood models. This modulation of inflammatory responses could have implications for treating conditions characterized by excessive inflammation.
Case Study 1: Cancer Cell Line Studies
A study evaluated the effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cells, revealing significant inhibition of cell proliferation and migration. This indicates potential therapeutic applications in oncology.
Case Study 2: Inflammation Models
Research involving inflammatory models demonstrated that similar compounds can effectively reduce inflammation markers, supporting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with derivatives listed in , such as 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one (CAS: 735295-43-9) and 4-Ethyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid (CAS: 188937-14-6) . Key comparative parameters include:
Structural and Functional Insights:
- Pyrimidine Variants : The target compound’s 2,6-dimethylpyrimidin-4-yloxy group differs from the 4,5,6-trimethylpyrimidin-2-ylthio group in CAS 735295-43-7. The latter’s additional methyl groups may enhance lipophilicity but reduce solubility, whereas the former’s oxygen linkage could improve hydrogen-bonding capacity .
- Indole vs.
- Thioether vs. Carboxylic Acid : The thioether in the target compound and CAS 735295-43-9 may confer redox activity, while the carboxylic acid in CAS 188937-14-6 is likely involved in ionic interactions or metal chelation .
Research Findings and Methodological Considerations
- Structural Analysis: Tools like the CCP4 suite () are critical for resolving crystallographic data of such compounds.
- Synthetic Challenges : The piperidine-indole linkage in the target compound may pose synthetic hurdles, such as regioselective oxidation or stereochemical control, which are less prominent in simpler analogs like CAS 188937-14-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
